2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
WY 45960 hydrochloride, also known as CID 13520349 or 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, is a metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
WY 45960 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by WY 45960 hydrochloride is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, WY 45960 hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this can include mood elevation, which is why compounds like WY 45960 hydrochloride are often used in the treatment of mood disorders .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of WY 45960 hydrochloride’s action primarily involve changes in neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to various physiological effects, depending on the specific neural pathways involved. For example, in pathways involved in mood regulation, the result can be mood elevation .
Biochemical Analysis
Biochemical Properties
WY 45960 hydrochloride plays a significant role in biochemical reactions as a metabolite of venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it is known to affect serotonin and norepinephrine transporters, which are crucial for neurotransmitter regulation . The interaction with these transporters influences the reuptake of serotonin and norepinephrine, thereby modulating their levels in the synaptic cleft.
Cellular Effects
WY 45960 hydrochloride impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin and norepinephrine transporters, which are involved in neurotransmitter signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of WY 45960 hydrochloride involves its interaction with serotonin and norepinephrine transporters. By binding to these transporters, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, WY 45960 hydrochloride may influence other biomolecules and pathways, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WY 45960 hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that WY 45960 hydrochloride remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in sustained changes in cellular function, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of WY 45960 hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in behavior or physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
WY 45960 hydrochloride is involved in several metabolic pathways, primarily as a metabolite of venlafaxine. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of WY 45960 hydrochloride can influence its pharmacokinetics and overall effects on the body. Additionally, changes in metabolic flux or metabolite levels can impact its efficacy and safety.
Transport and Distribution
The transport and distribution of WY 45960 hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation within specific tissues, influencing its overall pharmacological effects.
Subcellular Localization
WY 45960 hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of WY 45960 hydrochloride involves the reaction of 2-cyclohexenyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine with hydrochloric acid. The reaction conditions typically include a controlled temperature environment and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the solubility of the compound
Chemical Reactions Analysis
WY 45960 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WY 45960 hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Venlafaxine.
Pharmacodynamic Studies: Investigating the effects of Venlafaxine and its metabolites on serotonin and norepinephrine transporters.
Drug Development: Used as a reference standard in the development of new antidepressant drugs.
Comparison with Similar Compounds
WY 45960 hydrochloride is unique due to its specific role as a metabolite of Venlafaxine. Similar compounds include:
R-(-)-O-Desmethylvenlafaxine: Another metabolite of Venlafaxine with similar SNRI properties.
S-(+)-O-Desmethylvenlafaxine: A stereoisomer of R-(-)-O-Desmethylvenlafaxine with similar pharmacological effects.
WY 45960 hydrochloride stands out due to its specific chemical structure and its role in the metabolism of Venlafaxine.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZSOSEIYTGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-79-7 | |
Record name | Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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